Locustatachykinin I

描述

蝗虫速激肽 I 是一种从蝗虫(Locusta migratoria)脑和心脏复合体中分离出来的肌动神经肽 。它属于速激肽家族,该家族以其在肌肉收缩和神经传递中的作用而闻名。 蝗虫速激肽 I 与脊椎动物速激肽(如 P 物质)表现出序列同源性,并参与昆虫神经系统内的各种调节功能 .

准备方法

合成路线和反应条件: 蝗虫速激肽 I 可以使用固相肽合成 (SPPS) 来合成。该过程涉及将受保护的氨基酸依次添加到树脂结合的肽链中。 然后将肽从树脂上裂解并脱保护以得到最终产物 .

工业生产方法: 蝗虫速激肽 I 的工业生产涉及从蝗虫脑-心脏-咽侧神经节复合体中提取肽。 提取过程包括组织均质化,然后使用高效液相色谱 (HPLC) 纯化 .

化学反应分析

反应类型: 蝗虫速激肽 I 主要经历肽键形成和裂解反应。 由于其肽的性质,它通常不参与氧化、还原或取代反应 .

常用试剂和条件:

肽键形成: 在 SPPS 中,通常使用 N,N'-二异丙基碳二亚胺 (DIC) 和 N-羟基琥珀酰亚胺 (NHS) 等试剂。

裂解和脱保护: 三氟乙酸 (TFA) 用于将肽从树脂上裂解并去除保护基团.

主要产物: 这些反应的主要产物是完全合成和纯化的蝗虫速激肽 I 肽 .

科学研究应用

蝗虫速激肽 I 有多种科学研究应用:

化学: 用作研究肽合成和纯化技术的一种模型肽。

生物学: 研究其在昆虫神经生物学和肌肉收缩中的作用。

医学: 探索其作为药物开发中生物活性肽的潜力。

工业: 通过靶向蝗虫神经系统,用于开发昆虫控制剂.

作用机制

蝗虫速激肽 I 通过与靶细胞上的特定速激肽受体结合来发挥其作用。这种结合触发一系列细胞内事件,导致肌肉收缩和神经传递。 肽的分子靶标包括激活第二信使通路(如磷酸肌醇通路)的 G 蛋白偶联受体 (GPCR) .

类似化合物:

蝗虫速激肽 II: 另一种从蝗虫中分离出来的肌动肽,具有相似的序列同源性和生物活性.

独特性: 蝗虫速激肽 I 因其特定的序列和在蝗虫中诱导肌肉收缩的高效性而独一无二。 它在蝗虫脑中的广泛分布及其在信号传递和调节中的作用进一步将其与其他类似肽区分开来 .

相似化合物的比较

Locustatachykinin II: Another myotropic peptide isolated from locusts with similar sequence homology and biological activity.

Leucokinin: A myotropic peptide found in cockroaches with distinct immunoreactivity and distribution in the insect brain.

Uniqueness: Locustatachykinin I is unique due to its specific sequence and high potency in inducing muscle contraction in locusts. Its widespread distribution in the locust brain and its role in signal transfer and regulation further distinguish it from other similar peptides .

属性

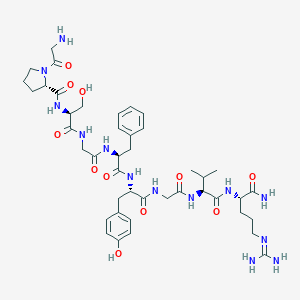

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H63N13O11/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48)/t28-,29-,30-,31-,32-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHUTTNZGVKOKQ-LINCNNNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

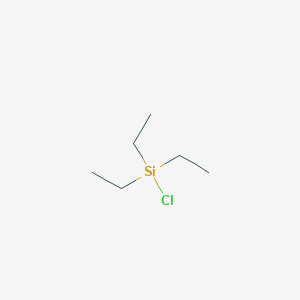

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63N13O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126985-97-5 | |

| Record name | Locustatachykinin I protein, Locusta migratoria | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

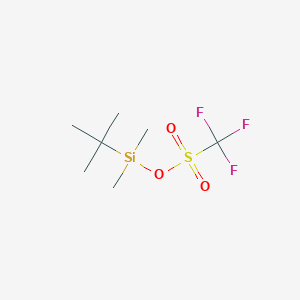

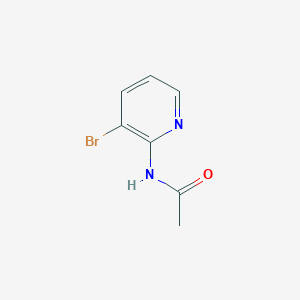

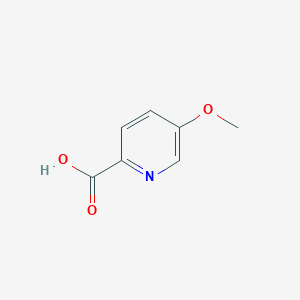

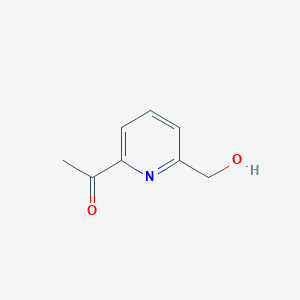

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

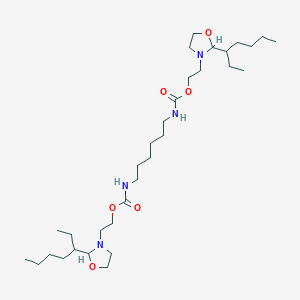

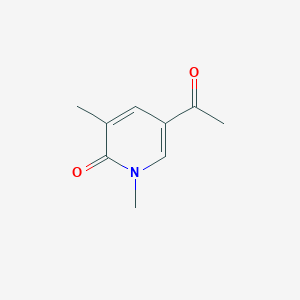

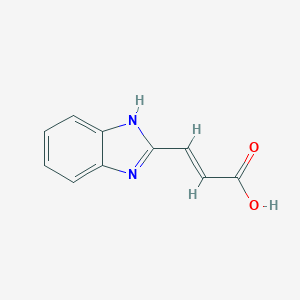

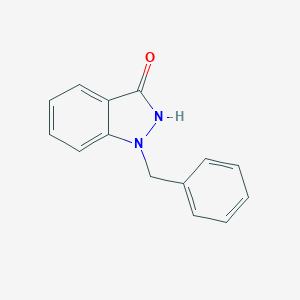

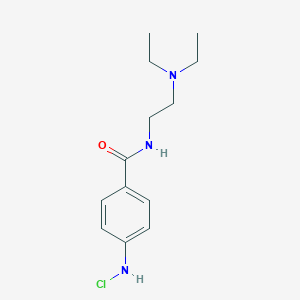

Feasible Synthetic Routes

Q1: What is Locustatachykinin I and where is it found?

A1: this compound (LomTK I) is a neuropeptide belonging to the tachykinin-related peptide (TRP) family. It was first isolated from the brain and corpora cardiaca of the locust Locusta migratoria []. Research has revealed the presence of LomTK I and related peptides in a variety of insects, including locusts, cockroaches, moths, and blowflies [, , , , , , , , ].

Q2: What is the distribution of LomTK I-like immunoreactive neurons in the locust nervous system?

A2: LomTK I-like immunoreactive (LomTK-LI) neurons are widely distributed in the locust central nervous system. In the brain, they are found in the protocerebrum, deutocerebrum, and tritocerebrum, with projections to areas like the central complex, mushroom bodies, antennal lobes, and optic lobes [, , ]. The thoracic and abdominal ganglia also contain LomTK-LI interneurons [].

Q3: How does the distribution of LomTK-LI neurons differ between insect species?

A3: While LomTK-LI neurons are found in the stomatogastric nervous systems of both Periplaneta americana and Leucophaea maderae, only P. americana shows efferent LomTK-LI fibers innervating foregut muscles []. This species-specific difference correlates with the myostimulatory action of LomTK I observed in the P. americana foregut, but not in L. maderae [].

Q4: Does LomTK I play a role in the insect intestine?

A4: Yes, LomTK I-like immunoreactivity is detected in endocrine cells of the midgut in blowflies and cockroaches, suggesting a regulatory role in intestinal function [, ].

Q5: What other neuropeptides are found in neurons containing LomTK-LI material?

A5: Colocalization studies have shown that some LomTK-LI neurons also contain other neuroactive substances. For example, in the locust central complex, some neurons co-express LomTK I/II and octopamine, while others co-express LomTK I/II and γ-aminobutyric acid (GABA) []. In the cockroach Leucophaea maderae, some fibers innervating the foregut muscle show colocalization of LomTK I-like and proctolin immunoreactivity [].

Q6: How does the number and distribution of LomTK I-immunoreactive neurons change during insect development?

A6: In the moth Spodoptera litura, the number of LomTK I-immunoreactive neurons increases during larval development, peaks in the fourth instar larva, and then decreases in the pupa []. The localization of these neurons also changes, becoming more restricted to specific cerebral neuromeres in the adult moth brain []. Similarly, in the blowfly Calliphora vomitoria, the number of LomTK-immunoreactive neurons and endocrine cells is lower in larvae compared to adults [].

Q7: Are there any peptides similar to LomTK I found in other invertebrates?

A7: Yes, two novel tachykinin-related peptides, named Cancer borealis tachykinin-related peptide Ia and Ib (CabTRP Ia and Ib), have been isolated from the nervous system of the crab Cancer borealis []. These peptides share sequence similarities with LomTK I and exhibit myoactivity in a cockroach hindgut muscle contraction bioassay [].

Q8: What are the potential functions of LomTK I in insects?

A8: The widespread distribution of LomTK-LI neurons in insect nervous systems suggests multiple roles for LomTK I. The presence of LomTK-LI interneurons points to a role as a neurotransmitter or neuromodulator within the central nervous system [, ]. The presence of LomTK-LI fibers innervating muscles in the foregut and midgut suggests involvement in the control of gut motility [, ]. Additionally, LomTK I has been implicated in the release of adipokinetic hormone from locust corpora cardiaca [].

Q9: What research methods have been used to study LomTK I?

A9: A range of techniques has been employed to investigate LomTK I, including:* Immunocytochemistry: This technique uses antibodies to visualize the location of LomTK-LI neurons and fibers in insect tissues [, , , , , , , , ].* High-performance liquid chromatography (HPLC): This technique separates peptide mixtures based on their chemical properties, allowing for the identification and quantification of LomTK I and related peptides in tissue extracts [, , , ].* Radioimmunoassay (RIA): This technique uses antibodies to quantify the amount of LomTK I-like immunoreactive material in tissue extracts [, , ]. * Bioassays: These assays measure the biological activity of LomTK I and related peptides, such as their ability to stimulate muscle contractions [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)